5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a furan ring, a pyrazole ring, and a methoxy group attached to a benzamide core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit viral replication, reduce inflammation, or prevent cancer cell proliferation .
Biochemical Pathways
Indole derivatives have been shown to impact a wide range of biochemical pathways, often resulting in diverse biological activities .
Result of Action
Similar compounds have been shown to have a range of effects at the molecular and cellular level, often related to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 5-chloro-2-methoxybenzoic acid with an amine derivative under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Final Coupling: The final step involves coupling the pyrazole-furan intermediate with the benzamide core under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) in polar aprotic solvents.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide: can be compared with other benzamide derivatives that contain similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, in particular, may impart unique reactivity and biological activity compared to its analogs with different heterocyclic rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-23-16-3-2-14(18)8-15(16)17(22)19-5-6-21-10-13(9-20-21)12-4-7-24-11-12/h2-4,7-11H,5-6H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHYRZLPCSJZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.